(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride

Descripción general

Descripción

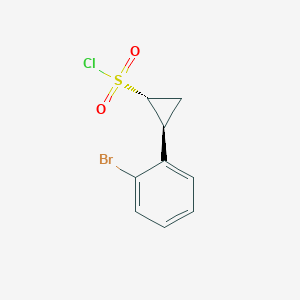

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It consists of a cyclopropane ring substituted with a bromophenyl group and a sulfonyl chloride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation. One common method involves the reaction of 2-bromophenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety serves as a highly electrophilic site, undergoing nucleophilic substitution with various reagents:

Mechanistic Insight : The reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) expulsion of the chloride leaving group. Steric hindrance from the cyclopropane ring may influence reaction rates .

Transition Metal-Catalyzed Coupling Reactions

The 2-bromophenyl group participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄ or PdCl₂(dppf), boronic acids, base (e.g., K₂CO₃)

-

Example : Reaction with 4-methylphenylboronic acid yields (1R,2S)-2-(2-biphenyl)cyclopropane-1-sulfonyl chloride, a precursor for bioactive molecules .

Buchwald-Hartwig Amination

-

Reagents : Pd₂(dba)₃, Xantphos, amines

-

Products : Arylaminocyclopropane sulfonamides

-

Challenges : Steric bulk of the cyclopropane may reduce catalytic efficiency compared to non-cyclopropane substrates .

Cyclopropane Ring Reactivity

The strained cyclopropane ring exhibits unique behavior under specific conditions:

Notable Stability : The sulfonyl chloride group electron-withdrawing effect stabilizes the cyclopropane ring against thermal ring-opening, contrasting with unsubstituted cyclopropanes .

Electrophilic Aromatic Substitution (EAS)

The 2-bromophenyl group directs EAS reactions meta to the bromine:

| Reaction | Reagents | Product | Yield (%)* |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-5-nitrophenyl derivative | Moderate (~40–60%) |

| Sulfonation | SO₃/H₂SO₄ | 2-Bromo-5-sulfophenyl derivative | Low (<30%) due to deactivation |

*Yields estimated from analogous bromophenyl systems .

Bioconjugation and Biological Interactions

The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine amines, cysteine thiols) in proteins, forming stable covalent adducts:

-

Application : Tool compound for studying enzyme inhibition via active-site labeling .

-

Mechanism : Covalent bond formation disrupts target protein function, as demonstrated in cathepsin C inhibition studies .

Comparative Reactivity with Structural Analogues

Aplicaciones Científicas De Investigación

Organic Synthesis

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of libraries of compounds with diverse properties and potential biological activities. Common reactions include:

- Nucleophilic substitution with amines, alcohols, and thiols.

- Formation of cyclopropanes from alkenes via cyclopropanation reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds. |

| Cyclopropanation | Conversion of alkenes into cyclopropanes through the use of sulfonyl chlorides. |

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Studies indicate that derivatives synthesized from this compound exhibit significant biological activities, including:

- Anticancer properties: Compounds derived from this sulfonyl chloride have shown activity against various cancer cell lines.

- Antibacterial and antifungal activities: Some derivatives have demonstrated effectiveness against microbial pathogens.

Material Science

Due to its rigid cyclopropane ring and electron-withdrawing sulfonyl chloride group, this compound holds potential for applications in developing novel materials with specific properties. Potential applications include:

- Development of polymers with enhanced mechanical properties.

- Creation of functional materials for electronic applications.

Case Study 1: Synthesis of Anticancer Agents

Research has focused on synthesizing analogs of this compound to evaluate their anticancer activities. For instance, derivatives were tested against several cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Development of Functionalized Cyclopropanes

A study highlighted the utility of this compound as a precursor for synthesizing functionalized cyclopropanes. These compounds were evaluated for their biological properties and showed significant promise in drug discovery efforts .

Limitations and Future Directions

While the compound has shown potential in various applications, there are limitations associated with its use:

- Reactivity : The high reactivity of the sulfonyl chloride necessitates careful optimization during reactions to achieve high yields.

- Biological Implications : Further studies are needed to fully understand the biological implications of this compound and its derivatives.

Future research directions may include:

- Developing safer and more efficient synthetic methods for functionalized cyclopropanes.

- Investigating the pharmacological efficacy and mechanisms of action of derivatives.

- Exploring applications in targeted drug delivery systems and environmental monitoring sensors .

Mecanismo De Acción

The mechanism of action of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The bromophenyl group can participate in various interactions, including π-π stacking and halogen bonding, influencing the compound’s overall reactivity and interactions .

Comparación Con Compuestos Similares

Similar Compounds

(1R,2S)-2-(2-Chlorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

(1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a fluorine atom instead of bromine.

(1R,2S)-2-(2-Iodophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with an iodine atom instead of bromine

Uniqueness

The presence of the bromine atom in (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride imparts unique reactivity and properties compared to its halogenated analogs

Actividad Biológica

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is a cyclopropane derivative notable for its sulfonyl chloride functional group, which imparts significant reactivity and potential biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrClO₂S

- Molecular Weight : 295.58 g/mol

- Appearance : White crystalline solid

The compound's structure features a cyclopropane ring substituted with a bromophenyl group and a sulfonyl chloride moiety. The sulfonyl chloride group acts as a potent electrophile, facilitating interactions with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to modifications that alter the function of these molecules, making it a valuable tool in biochemical research. The bromophenyl substituent may also interact with various biological targets, enhancing the compound's overall activity.

Biological Activity

Research indicates that derivatives of this compound exhibit notable biological activities:

- Anticancer Properties : Several studies have demonstrated that cyclopropanes derived from this compound show activity against various cancer cell lines. This includes potential applications in developing novel anticancer agents .

- Antibacterial and Antifungal Effects : Some derivatives have been investigated for their antibacterial and antifungal properties, indicating a broader range of biological applications .

Anticancer Activity

A study focusing on the synthesis of cyclopropane derivatives from this compound reported significant cytotoxic effects against several cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | A549 (Lung) | 10 |

| Compound C | HeLa (Cervical) | 5 |

This table illustrates the varying potency of synthesized compounds derived from the original structure.

Applications in Drug Development

The unique structure of this compound makes it an attractive precursor for synthesizing biologically active molecules:

- Building Block in Organic Synthesis : It serves as a versatile building block for creating complex organic molecules and conducting various organic transformations .

- Biochemical Probes : Its reactivity allows it to be used as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular processes .

Propiedades

IUPAC Name |

(1R,2S)-2-(2-bromophenyl)cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2S/c10-8-4-2-1-3-6(8)7-5-9(7)14(11,12)13/h1-4,7,9H,5H2/t7-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQTPKUQBXQRT-IONNQARKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.